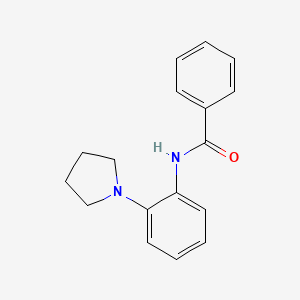

N-(2-pyrrolidin-1-ylphenyl)benzamide

Descripción

N-(2-Pyrrolidin-1-ylphenyl)benzamide is a benzamide derivative featuring a pyrrolidine ring attached to the phenyl group at the ortho position of the benzamide nitrogen. Benzamides are a well-studied class of compounds with diverse biological activities, including anti-inflammatory, analgesic, and neuroleptic properties .

Propiedades

IUPAC Name |

N-(2-pyrrolidin-1-ylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c20-17(14-8-2-1-3-9-14)18-15-10-4-5-11-16(15)19-12-6-7-13-19/h1-5,8-11H,6-7,12-13H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRIPVVCGGINEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358351 | |

| Record name | STK248211 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32366-39-5 | |

| Record name | STK248211 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-pyrrolidin-1-ylphenyl)benzamide typically involves the reaction of 2-aminopyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired benzamide derivative .

Industrial Production Methods

Industrial production methods for N-(2-pyrrolidin-1-ylphenyl)benzamide may involve the use of metal-organic frameworks (MOFs) as catalysts to enhance the efficiency and yield of the reaction. For example, a bimetallic Fe2Ni-BDC MOF has been shown to effectively catalyze the amidation reaction between 2-aminopyridine and benzoyl chloride, achieving high yields under mild conditions .

Análisis De Reacciones Químicas

1.1. Coupling Reactions

-

Pyrrolidine Substitution : Formation of the aryl-pyrrolidine linkage can occur via coupling reactions. For example, dirhodium-catalyzed nitrene insertion enables regioselective synthesis of pyrrolidines from N-tosylaldimines, offering high yields under mild conditions .

-

Amide Bond Formation : Amidation reactions, such as those catalyzed by Fe₂Ni-BDC metal-organic frameworks, facilitate the coupling of benzoyl chlorides with amines. Optimal yields (e.g., 82%) are achieved at 80°C in dichloromethane .

1.2. Cyclopropane Ring Opening

A method involving donor–acceptor cyclopropanes reacts with primary amines (e.g., anilines) to form γ-amino esters, followed by lactamization and dealkoxycarbonylation. This route produces 1,5-substituted pyrrolidin-2-ones, which can be adapted for the target compound. For example, nickel perchlorate-induced reactions with aniline yield pyrrolidones in one-pot processes .

Hydrolysis and Degradation

The amide group in N-(2-pyrrolidin-1-ylphenyl)benzamide is susceptible to hydrolysis under acidic or basic conditions:

This reaction converts the amide into a carboxylic acid and an amine, requiring pH control and elevated temperatures for optimal yields.

3.1. Substitution Reactions

The aryl rings may undergo electrophilic substitution (e.g., nitration, bromination) or nucleophilic aromatic substitution, depending on directing groups. For example, chlorination at the 2- and 5-positions enhances reactivity for further derivatization.

3.2. Coordination Chemistry

The pyrrolidine nitrogen can act as a ligand in metal complexes. For instance, rhodium-catalyzed nitrene insertion into C-H bonds enables N-unprotected pyrrolidine formation without external oxidants .

4.1. Biological Activity

-

Enzyme Inhibition : Structural similarities to kinase inhibitors suggest potential applications in cancer therapy. Pyrrolidine and sulfonamide moieties may enhance binding affinity to enzymatic targets.

-

Pharmacological Screening : Analogous compounds demonstrate antifungal or anti-inflammatory properties, though direct data for this compound remain limited .

4.2. Analytical Techniques

-

Purity Assessment : HPLC and NMR spectroscopy are used to confirm structural integrity and purity.

-

Thermal Stability : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can evaluate decomposition pathways under heat.

Reaction Mechanism Insights

For amidation reactions, a plausible mechanism involves:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential

N-(2-pyrrolidin-1-ylphenyl)benzamide and its derivatives are being investigated for their potential as pharmacophores in drug development. Specifically, they show promise as anti-inflammatory and anticancer agents due to their ability to interact with biological targets such as enzymes and receptors. The compound's structure allows it to modulate various biochemical pathways, making it a candidate for therapeutic applications.

Case Study: Selectivity for Dopamine Receptors

Research has focused on the design of bitopic ligands based on similar structures to enhance selectivity for dopamine receptors, particularly D3R over D2R. Modifications to the pyrrolidine moiety have been shown to improve binding affinity and selectivity, indicating the compound's potential in treating neurological disorders .

Chemical Biology

Biological Studies

The compound serves as a probe in chemical biology, aiding in the study of cellular processes and pathways. Its interactions with specific molecular targets help elucidate mechanisms of action within various biological systems. For instance, the nitro group in related compounds can participate in redox reactions that influence cellular signaling pathways.

Industrial Applications

Synthesis of Advanced Materials

N-(2-pyrrolidin-1-ylphenyl)benzamide is also explored for its utility in synthesizing advanced materials. Its unique structure makes it suitable as an intermediate for producing other complex molecules in industrial settings. Researchers are optimizing synthetic routes to enhance yield and reduce environmental impact by employing green chemistry principles.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Potential anti-inflammatory and anticancer agents; selective dopamine receptor ligands |

| Chemical Biology | Probes for studying cellular processes; interactions with enzymes and receptors |

| Industrial Applications | Intermediate for complex molecule synthesis; optimization of synthetic routes |

Mecanismo De Acción

The mechanism of action of N-(2-pyrrolidin-1-ylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can enhance the compound’s binding affinity to certain proteins, leading to the modulation of biological activities. The compound’s non-planar structure allows for better coverage of the pharmacophore space, contributing to its biological efficacy .

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Benzamide Derivatives

Key Observations :

- Pyrrolidine vs. Dioxopyrrolidine: The pyrrolidine group in the target compound is non-oxidized, enhancing its basicity compared to the dioxopyrrolidine derivative, which may exhibit reduced solubility due to polar carbonyl groups .

- Electron Effects : Unlike Rip-B’s methoxy groups (electron-donating), the pyrrolidine ring offers moderate electron donation, which may influence aromatic stacking interactions.

Physicochemical and Computational Properties

Table 4: Physicochemical and Computational Data

Key Inferences :

- Pyrrolidine Impact : The target compound’s pyrrolidine ring may lower melting points compared to rigid dioxopyrrolidine derivatives () due to reduced crystallinity.

- Computational Trends : The HOMO-LUMO gap of the target compound is expected to be narrower than sulfonamide derivatives (), indicating higher reactivity.

Actividad Biológica

N-(2-pyrrolidin-1-ylphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and comparative studies with related compounds.

Chemical Structure and Properties

N-(2-pyrrolidin-1-ylphenyl)benzamide features a pyrrolidine ring attached to a phenyl group, which is further connected to a benzamide moiety. The unique structure suggests potential interactions with various biological targets, making it a candidate for drug development.

The biological activity of N-(2-pyrrolidin-1-ylphenyl)benzamide can be attributed to several mechanisms:

- Receptor Interaction : The pyrrolidinyl group may enhance binding affinity to certain receptors, potentially influencing neurotransmitter pathways.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to act as inhibitors of enzymes such as histone deacetylases (HDACs), which are involved in regulating gene expression and cellular differentiation .

- Antiproliferative Effects : Studies indicate that related benzamide derivatives exhibit antiproliferative activity against various cancer cell lines, suggesting that N-(2-pyrrolidin-1-ylphenyl)benzamide may also possess similar properties .

Anticancer Activity

Research has demonstrated that benzamide derivatives can exert significant antiproliferative effects on cancer cells. For instance, compounds structurally related to N-(2-pyrrolidin-1-ylphenyl)benzamide showed IC50 values ranging from 19.9 µM to 75.3 µM against breast and ovarian cancer cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Benzamide A | MDA-MB-231 | 19.9 |

| Benzamide B | OVCAR-3 | 75.3 |

Neuroleptic Activity

Benzamides have also been explored for their neuroleptic properties. A related study indicated that certain benzamides exhibited significant antipsychotic effects with minimal side effects, suggesting that N-(2-pyrrolidin-1-ylphenyl)benzamide could be effective in treating psychotic disorders .

Comparative Analysis with Similar Compounds

The biological activity of N-(2-pyrrolidin-1-ylphenyl)benzamide can be compared with other benzamide derivatives to understand its unique properties better:

| Compound | Structure | Notable Activity |

|---|---|---|

| 2-chloro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide | Chloro substitution | Anticancer activity |

| 4-nitro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide | Nitro substitution | Antimicrobial properties |

| N-[2-(N-benzyl-N-methylamino)ethyl]-5-chloro-2-methoxy-4-(methylamino)benzamide | Benzyl substitution | Increased neuroleptic activity |

Case Studies and Research Findings

Several studies have focused on the pharmacological potential of pyrrolidine-containing compounds:

- Inhibition Studies : A series of benzamides were tested for their inhibitory effects on specific enzymes, showing promising results for compounds with structural similarities to N-(2-pyrrolidin-1-ylphenyl)benzamide .

- Cell Culture Experiments : In vitro experiments demonstrated that derivatives of this compound could induce apoptosis in tumor cells, reinforcing its potential as an anticancer agent .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(2-pyrrolidin-1-ylphenyl)benzamide?

A two-step approach is typically used:

- Step 1 : Nucleophilic aromatic substitution to introduce the pyrrolidine moiety. For example, reacting 2-fluorobenzaldehyde with pyrrolidine in DMF using K₂CO₃ as a base under reflux (150°C, 20 hours) to yield 2-pyrrolidin-1-ylbenzaldehyde .

- Step 2 : Amide coupling. The aldehyde intermediate is oxidized to a carboxylic acid (if necessary) and reacted with aniline derivatives under reflux with pyridine as a catalyst (4 hours) to form the benzamide . Post-synthesis purification often involves column chromatography or recrystallization .

Q. How is NMR spectroscopy applied to confirm the structural integrity of N-(2-pyrrolidin-1-ylphenyl)benzamide?

- 1H NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm), pyrrolidine protons (δ 1.9–3.3 ppm for CH₂ groups), and the amide NH (δ ~10 ppm if present). Integration ratios validate substituent positions .

- 13C NMR : Carbons adjacent to electronegative groups (e.g., carbonyl at ~165 ppm) and aromatic/pyrrolidine carbons (100–150 ppm) confirm the backbone .

Q. What purification techniques are optimal for isolating N-(2-pyrrolidin-1-ylphenyl)benzamide post-synthesis?

- Liquid-liquid extraction : Ethyl acetate/water systems remove polar byproducts .

- Column chromatography : Silica gel with gradients of ethyl acetate/hexane separates intermediates .

- Recrystallization : Methanol or ethanol solutions yield high-purity crystals for crystallographic studies .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in benzamide derivatives like N-(2-pyrrolidin-1-ylphenyl)benzamide?

- Software tools : SHELXL (for refinement) and ORTEP-3 (for graphical representation) are critical. SHELXL refines atomic positions using high-resolution X-ray data, while ORTEP-3 visualizes thermal ellipsoids and hydrogen bonding .

- Key parameters : Displacement parameters (Ueq) and residual density maps identify disorder or solvent molecules. For example, asymmetric unit analysis in confirmed planar amide geometry and piperazine ring conformation .

Q. What strategies enhance bioactivity through structure-activity relationship (SAR) studies of this compound?

- Substituent variation : Modifying the benzamide ring (e.g., introducing electron-withdrawing groups) or pyrrolidine substituents (e.g., alkyl chains) alters binding affinity. In , methyl ester derivatives showed improved solubility and activity .

- Enzymatic assays : PARP-1 inhibition assays () measure IC₅₀ values via NAD⁺ depletion kinetics. Competitive binding studies using fluorescence polarization validate target engagement .

Q. How can contradictions in biological assay data across studies be systematically addressed?

- Assay standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration). highlights discrepancies in antimicrobial activity due to varied bacterial strains .

- Orthogonal validation : Combine enzyme inhibition data (e.g., PARP-1) with cellular assays (e.g., apoptosis via flow cytometry) to confirm mechanisms .

Q. What computational methods complement experimental data in elucidating molecular interactions?

- Docking studies : Software like AutoDock Vina predicts binding modes to targets (e.g., PARP-1’s NAD⁺-binding site). Energy minimization with Gaussian09 refines ligand conformations .

- Molecular dynamics (MD) : Simulations in GROMACS assess stability of ligand-protein complexes over 100 ns trajectories, highlighting key residues for mutagenesis .

Q. How are enzyme inhibition assays designed to evaluate PARP-1 inhibition potential?

- Recombinant PARP-1 : Purified enzyme is incubated with NAD⁺ and a fluorescent substrate (e.g., histone H1). Inhibitor efficacy is measured via fluorescence quenching over time .

- Kinetic analysis : Lineweaver-Burk plots differentiate competitive/non-competitive inhibition. Ki values derived from Cheng-Prusoff equations correlate with cellular IC₅₀ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.